N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical scaffold in organic synthesis due to its stability, ease of introduction into molecules, and ability to activate molecules toward various transformations
Preparation Methods
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide typically involves the reaction of benzotriazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazolyl amide, which is then converted to the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Coupling Reactions: Benzotriazole derivatives are often used in coupling reactions, such as the Baylis-Hillman reaction, to form carbon-carbon bonds.
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide involves its ability to act as a leaving group and participate in various chemical transformations. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile synthetic auxiliary . The compound’s reactivity is influenced by the electronic and steric properties of the benzotriazole fragment .
Comparison with Similar Compounds
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide can be compared with other benzotriazole derivatives, such as N-(benzotriazol-1-ylmethyl)formamide and N,N-bis-[(benzotriazol-1-yl)methyl]amines . These compounds share similar reactivity and stability but differ in their specific applications and synthetic utility. The unique properties of this compound, such as its ability to participate in a wide range of chemical reactions, make it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-10(15)11-7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNOJSHGONUTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCN1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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